![molecular formula C20H13FN6OS2 B2572814 N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893910-29-7](/img/structure/B2572814.png)
N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H13FN6OS2 and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research has shown that modifications of the benzothiazole and pyrazolopyrimidinyl moieties can significantly impact the metabolic stability and in vitro and in vivo efficacy of compounds. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have examined various heterocycles as alternatives to enhance stability, demonstrating the critical role of structural adjustments in developing potent inhibitors (Stec et al., 2011).
Antimicrobial and Anti-inflammatory Applications
Synthesis efforts have led to derivatives with significant anti-inflammatory activities, underscoring the potential of these compounds in treating inflammatory conditions. For example, novel derivatives synthesized for anti-inflammatory evaluation showed promising activity, highlighting the therapeutic applications of structurally diverse acetamide compounds (Sunder & Maleraju, 2013).
Insecticidal Properties
Innovations in heterocycle synthesis incorporating thiadiazole moieties have been explored for their insecticidal potency against pests such as the cotton leafworm, Spodoptera littoralis. These studies indicate the potential of these compounds in agricultural pest management (Fadda et al., 2017).
Antitumor and Anticancer Activities
Research into the synthesis of novel compounds with benzo[d]thiazol-2-yl moieties has revealed significant antitumor and anticancer properties. For instance, compounds incorporating pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their selectivity and affinity toward peripheral benzodiazepine receptors (PBRs), with potential implications in neurodegenerative disease imaging and therapy (Fookes et al., 2008).
Enzyme Inhibition
Compounds featuring the benzo[d]thiazol-2-yl moiety have been evaluated for their ability to inhibit Src kinase, a target of interest for its role in various cancers. Studies have demonstrated that these compounds exhibit significant inhibitory activity, opening pathways for the development of new cancer therapies (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6OS2/c21-12-5-7-13(8-6-12)27-18-14(9-24-27)19(23-11-22-18)29-10-17(28)26-20-25-15-3-1-2-4-16(15)30-20/h1-9,11H,10H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBCBFVUVUBRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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